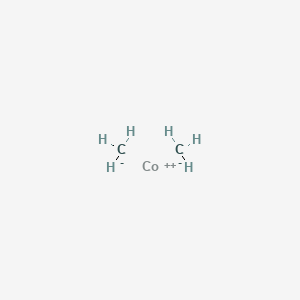
Cobalt(2+) dimethanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+) dimethanide is a coordination compound featuring cobalt in the +2 oxidation state
Métodos De Preparación
The synthesis of Cobalt(2+) dimethanide typically involves the reaction of cobalt(II) salts with methanide ligands under controlled conditions. One common method is the reaction of cobalt(II) chloride with sodium methanide in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Cobalt(2+) dimethanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of cobalt, often forming cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(0) under specific conditions.
Substitution: The methanide ligands can be substituted with other ligands such as halides or phosphines.
Complexation: It can form complexes with other molecules, such as ammonia or water, leading to the formation of hexaamminecobalt(II) or hexaaquacobalt(II) ions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution and complexation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cobalt(2+) dimethanide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: It is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for vitamin B12 analogs.
Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging its ability to generate reactive oxygen species and induce cell death in cancer cells
Industry: It is used in the production of high-performance materials, including magnetic materials and alloys
Mecanismo De Acción
The mechanism by which Cobalt(2+) dimethanide exerts its effects varies depending on the application. In catalysis, it often acts by facilitating electron transfer reactions, stabilizing reaction intermediates, and lowering activation energies. In biological systems, it can interact with molecular targets such as DNA or proteins, leading to the generation of reactive oxygen species and subsequent cellular damage. The pathways involved often include redox reactions and coordination chemistry .
Comparación Con Compuestos Similares
Cobalt(2+) dimethanide can be compared with other cobalt(II) complexes such as cobalt(II) chloride, cobalt(II) nitrate, and cobalt(II) sulfate. While these compounds share some chemical properties, this compound is unique in its specific ligand environment, which can significantly influence its reactivity and applications. For example, cobalt(II) chloride is commonly used in different types of reactions due to its solubility and reactivity, but it lacks the specific catalytic properties of this compound .
Similar compounds include:
- Cobalt(II) chloride
- Cobalt(II) nitrate
- Cobalt(II) sulfate
- Cobalt(II) acetate
Each of these compounds has its own unique properties and applications, making them suitable for different types of research and industrial processes.
Propiedades
Número CAS |
108890-31-9 |
|---|---|
Fórmula molecular |
C2H6Co |
Peso molecular |
89.00 g/mol |
Nombre IUPAC |
carbanide;cobalt(2+) |
InChI |
InChI=1S/2CH3.Co/h2*1H3;/q2*-1;+2 |
Clave InChI |
QZBWZXFUBGPAHW-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




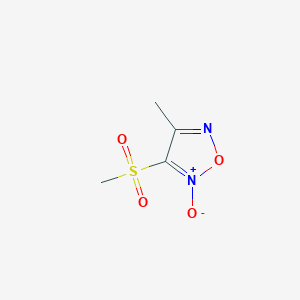
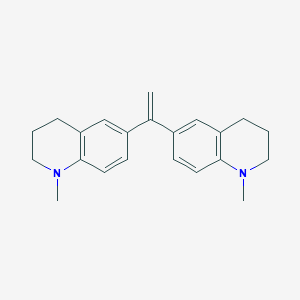

![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
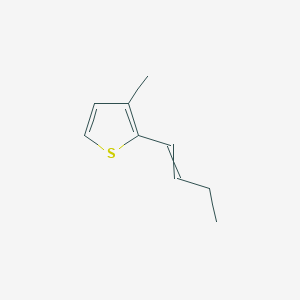
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
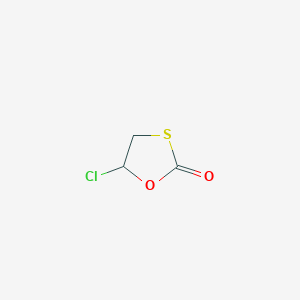

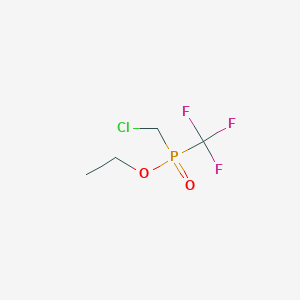
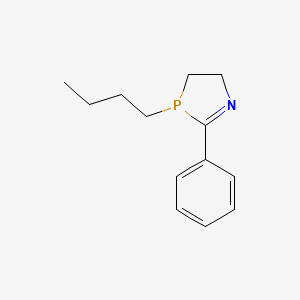
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)

